![molecular formula C9H15N3O6 B084527 Aspartyl-Glutamine CAS No. 13433-13-1](/img/structure/B84527.png)
Aspartyl-Glutamine
Overview
Description
Aspartyl-Glutamine (Asp-Gln) is a dipeptide formed from L-alpha-aspartyl and L-glutamine residues . It plays a role as a metabolite .
Synthesis Analysis
Aspartyl-Glutamine is involved in the metabolic plasticity to promote glutamate and aspartate synthesis, which empowers nitrogen-starved cells to replenish their nitrogen currency and sustain macromolecule synthesis . The enzyme Asparagine synthetase (ASNS) catalyzes the synthesis of ATP from PP i and β- l -aspartyl adenylate .
Molecular Structure Analysis
The molecular formula of Aspartyl-Glutamine is C9H15N3O6 . The molecular weight is 261.23 g/mol . The IUPAC name is (2 S )-5-amino-2- [ [ (2 S )-2-amino-3-carboxypropanoyl]amino]-5-oxopentanoic acid .
Physical And Chemical Properties Analysis
Aspartyl-Glutamine has a molecular weight of 261.23 g/mol . It has a Hydrogen Bond Donor Count of 5 and a Hydrogen Bond Acceptor Count of 7 . It also has a Rotatable Bond Count of 8 .
Scientific Research Applications
Neuromodulator in Brain Health
N-acetyl-aspartyl-glutamate (NAAG), a variant of Aspartyl-Glutamine, is the most abundant dipeptide in the brain . It acts as a neuromodulator of glutamatergic synapses by activating presynaptic metabotropic glutamate receptor 3 (mGluR3) . NAAG is released in response to glutamate and provides the postsynaptic neuron with a feedback mechanism to inhibit excessive glutamate signaling .
Role in Neurological Diseases
NAAG has been extensively studied in many neurological diseases . It plays a specific role in these diseases due to its function as a neuromodulator .
Potential Treatment for Brain Disorders
Increasing endogenous NAAG—for instance by inhibiting the extracellular enzyme glutamate carboxypeptidase II (GCPII)—is a promising treatment option for many brain disorders where glutamatergic excitotoxicity plays a role .
Role in Cancer
NAAG is more abundant in higher grade cancers . It serves as a reservoir to provide glutamate to cancer cells through GCPII .
Potential Target for Cancer Therapy
Inhibition of GCPII and glutaminase, which results in a reduction of both glutamate concentrations and cancer growth, suggests that GCPII is a viable target for cancer therapy .
Role in Glutamate Reservoir in Cancer
NAAG acts as a glutamate reservoir in cancer, promoting cancer growth . This suggests that targeting the metabolism of NAAG could be a potential strategy for cancer therapy .
Mechanism of Action
Target of Action
Aspartyl-Glutamine, also known as N-acetyl-aspartyl-glutamate (NAAG), is the most abundant dipeptide in the brain . It primarily targets the metabotropic glutamate receptor 3 (mGluR3) . This receptor is a presynaptic receptor that plays a crucial role in the neuromodulation of glutamatergic synapses .
Mode of Action
NAAG acts as a neuromodulator of glutamatergic synapses by activating the mGluR3 . It is selectively localized to postsynaptic dendrites in glutamatergic synapses and works as a retrograde neurotransmitter . In response to glutamate, NAAG is released and provides the postsynaptic neuron with a feedback mechanism to inhibit excessive glutamate signaling .
Biochemical Pathways
NAAG plays a significant role in the glutamate metabolic pathway . It is involved in the modulation of glutamatergic neurotransmission . . The main effect of NAAG occurs through increased mGluR3 activation and thereby reduced glutamate release .
Pharmacokinetics
It is known that the availability of naag in synapses is regulated by the enzyme gcpii . Inhibiting GCPII, which degrades NAAG, is a promising treatment option for many brain disorders where glutamatergic excitotoxicity plays a role .
Result of Action
The action of NAAG results in the modulation of glutamatergic neurotransmission . By activating mGluR3, NAAG reduces glutamate release . This modulation has implications for various neurological and psychiatric diseases .
Action Environment
The action of NAAG is influenced by the environment within the central nervous system. The concentration of NAAG varies across different regions of the central nervous system . Environmental factors that could influence the action of NAAG include the presence of glutamate, the activity of GCPII, and the expression of mGluR3 .
properties
IUPAC Name |
(2S)-5-amino-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-5-oxopentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O6/c10-4(3-7(14)15)8(16)12-5(9(17)18)1-2-6(11)13/h4-5H,1-3,10H2,(H2,11,13)(H,12,16)(H,14,15)(H,17,18)/t4-,5-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSMPSRPMQQDRIB-WHFBIAKZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)N)C(C(=O)O)NC(=O)C(CC(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CC(=O)N)[C@@H](C(=O)O)NC(=O)[C@H](CC(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50332888 | |
Record name | Aspartyl-Glutamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50332888 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Aspartyl-Glutamine | |
CAS RN |
13433-13-1 | |
Record name | α-L-Aspartyl-L-glutamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13433-13-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Aspartyl-Glutamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50332888 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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